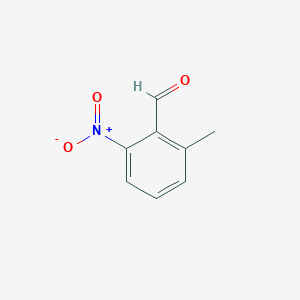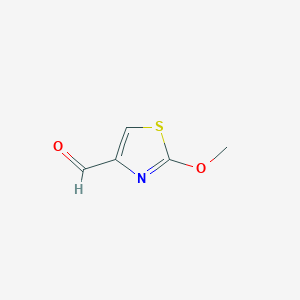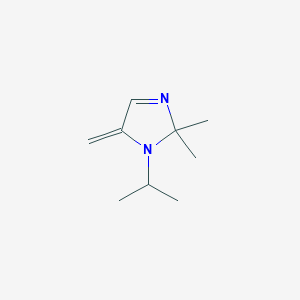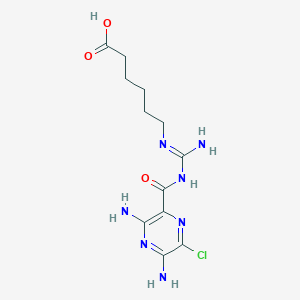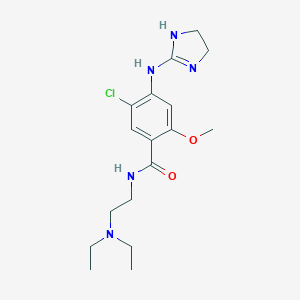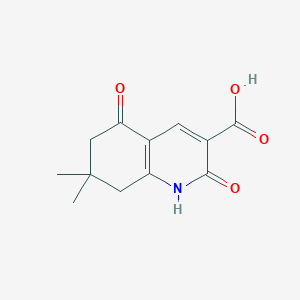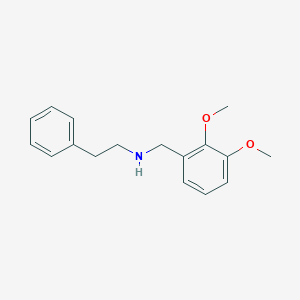
(2,3-Dimethoxy-benzyl)-phenethyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of (2,3-Dimethoxy-benzyl)-phenethyl-amine and related compounds involves complex reactions, including asymmetric bidentate preparations, chemoselective cleavages, and interactions with various chemical agents. For instance, Doyle et al. (1995) describe the preparation of asymmetric bidentate compounds through reactions involving sodium dimethylarsenide and chloro compounds in tetrahydrofuran, highlighting the intricate steps involved in synthesizing structurally complex molecules (Doyle, Salem, & Willis, 1995).
Molecular Structure Analysis
The molecular structure of compounds related to (2,3-Dimethoxy-benzyl)-phenethyl-amine is characterized by detailed crystallographic studies. For example, the work by Li et al. (2012) on intermediates in drug discovery provides insights into the molecular arrangement, highlighting hydrogen bonding and the impact of structural modifications on molecular configuration (Li, Lu, Shen, & Shi, 2012).
Chemical Reactions and Properties
Chemical reactions involving (2,3-Dimethoxy-benzyl)-phenethyl-amine derivatives are diverse, reflecting the compound's reactivity towards various agents. The synthesis and reactivity towards carbon monoxide of optically active cyclopalladated imines, as discussed by Albert et al. (2007), illustrate the compound's potential in forming complex molecular structures through carbon monoxide insertion reactions (Albert, D'Andrea, Granell, Tavera, Font‐Bardia, & Solans, 2007).
Physical Properties Analysis
The physical properties of (2,3-Dimethoxy-benzyl)-phenethyl-amine derivatives are crucial for understanding their behavior in various environments. Investigations into crystal structures and electrochemical properties, as conducted by Suetrong et al. (2021), provide valuable data on how chemical functionalities influence these properties, offering insights into the compound's stability, solubility, and reactivity (Suetrong, Chansaenpak, Impeng, Pinyou, Blay, Blay-Roger, Lisnund, Kanjanaboos, Hanlumyuang, Wannapaiboon, & Wattanathana, 2021).
Chemical Properties Analysis
The chemical properties of (2,3-Dimethoxy-benzyl)-phenethyl-amine and its derivatives are defined by their reactivity and interaction with various chemical groups. Research by Gabriele et al. (2006) on the synthesis of dihydrobenzoxazine derivatives through tandem oxidative aminocarbonylation-cyclization reactions exemplifies the compound's versatility and potential for creating a wide range of chemical entities (Gabriele, Salerno, Veltri, Mancuso, Li, Crispini, & Bellusci, 2006).
Safety And Hazards
The safety and hazards associated with “(2,3-Dimethoxy-benzyl)-phenethyl-amine” are not explicitly stated in the literature. However, similar compounds, such as 2,4-Dimethoxybenzylamine, are classified as Eye Dam. 1 - Skin Corr. 1B hazardous materials3.
Direcciones Futuras
The future directions of research involving “(2,3-Dimethoxy-benzyl)-phenethyl-amine” are not explicitly stated in the literature. However, given the interest in phenethylamines in medicinal chemistry6, it is likely that further research will continue to explore the properties and potential applications of this compound.
Please note that this information is based on the available literature and may not be fully comprehensive. For more detailed information, please refer to the cited sources or consult a chemistry professional.
Propiedades
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-phenylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-19-16-10-6-9-15(17(16)20-2)13-18-12-11-14-7-4-3-5-8-14/h3-10,18H,11-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDXSDXMPHOCBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365788 |
Source


|
| Record name | (2,3-Dimethoxy-benzyl)-phenethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dimethoxy-benzyl)-phenethyl-amine | |
CAS RN |
101582-36-9 |
Source


|
| Record name | (2,3-Dimethoxy-benzyl)-phenethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid](/img/structure/B11623.png)

